molecular formula C15H18ClNO3 B14585707 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride CAS No. 61545-91-3

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride

Cat. No.: B14585707
CAS No.: 61545-91-3
M. Wt: 295.76 g/mol
InChI Key: MVXNWOJUKKFRFV-UHFFFAOYSA-N
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Description

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a heterocyclic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the reaction of 2-aminophenol with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then cyclized to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve solventless synthesis methods, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain reaction stoichiometry. This method offers better yield and purity compared to traditional solvent-based methods .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its hexyl substituent, which imparts distinct physicochemical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for specialized applications.

Properties

CAS No.

61545-91-3

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

2-hexyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride

InChI

InChI=1S/C15H18ClNO3/c1-2-3-4-5-6-13-15(19)17-11-9-10(14(16)18)7-8-12(11)20-13/h7-9,13H,2-6H2,1H3,(H,17,19)

InChI Key

MVXNWOJUKKFRFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

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